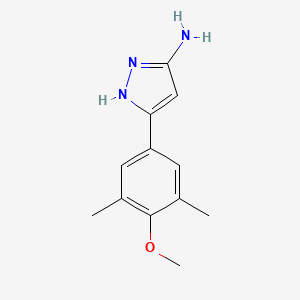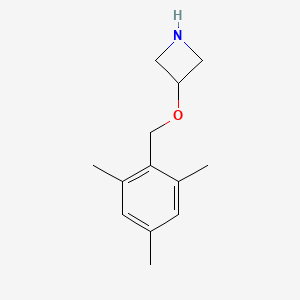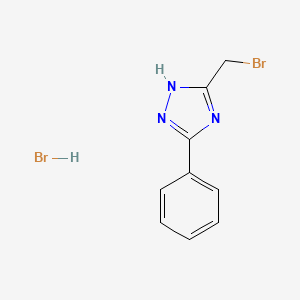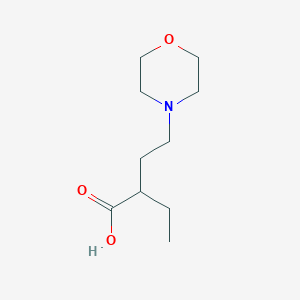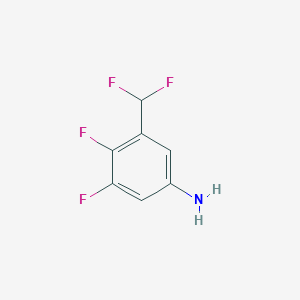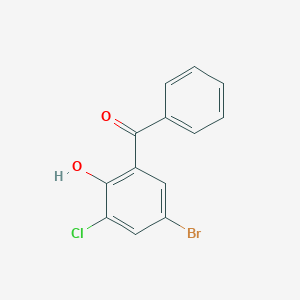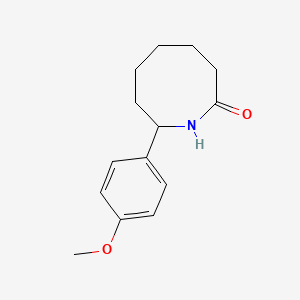
8-(4-Methoxyphenyl)azocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Methoxyphenyl)azocan-2-one is a chemical compound that belongs to the class of azocanones It is characterized by the presence of a methoxyphenyl group attached to an azocan-2-one ring
Preparation Methods
The synthesis of 8-(4-Methoxyphenyl)azocan-2-one can be achieved through several synthetic routes. One common method involves the 8-endo cyclization of α-carbamoyl radicals. This process is facilitated by the use of reagents such as Mg(ClO4)2 and bis(oxazoline) ligands, which promote the cyclization of N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides . Another method involves the use of BF3·OEt2/H2O to promote the reaction of N-ethoxycarbonyl-N-(2-allylaryl)-2-iodoalkanamides, leading to the formation of benzazocanone products .
Chemical Reactions Analysis
8-(4-Methoxyphenyl)azocan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in iodine-atom-transfer reactions, where α-carbamoyl radicals undergo 8-endo cyclization to form azocan-2-ones . Common reagents used in these reactions include Mg(ClO4)2, bis(oxazoline) ligands, and BF3·OEt2. The major products formed from these reactions are 3,5-trans-substituted azocan-2-ones and benzazocanone products with a 3,5-cis configuration .
Scientific Research Applications
8-(4-Methoxyphenyl)azocan-2-one has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds and pharmaceuticals. The compound’s unique structure makes it valuable in the development of new drugs and materials. Additionally, it is used in the study of chemical reactions and mechanisms, providing insights into the behavior of azocanones under different conditions .
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)azocan-2-one involves the formation of α-carbamoyl radicals, which undergo 8-endo cyclization to form azocan-2-ones. This process is facilitated by the presence of Mg(ClO4)2 and bis(oxazoline) ligands, which promote the cyclization and improve the efficiency of the reaction . The compound’s molecular targets and pathways are primarily related to its ability to form stable azocanone structures through radical cyclization.
Comparison with Similar Compounds
8-(4-Methoxyphenyl)azocan-2-one can be compared to other similar compounds, such as 8-(4-ethylphenyl)azocan-2-one and 8-(4-methylphenyl)azocan-2-one. These compounds share a similar azocan-2-one core structure but differ in the substituents attached to the phenyl ring For example, 8-(4-ethylphenyl)azocan-2-one and 8-(4-methylphenyl)azocan-2-one may exhibit different chemical properties and biological activities compared to this compound .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)azocan-2-one |
InChI |
InChI=1S/C14H19NO2/c1-17-12-9-7-11(8-10-12)13-5-3-2-4-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16) |
InChI Key |
XEPYGXAJTIKQRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


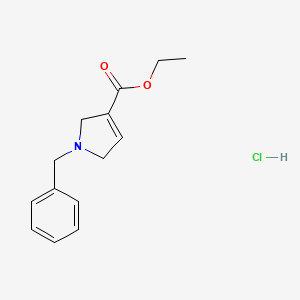
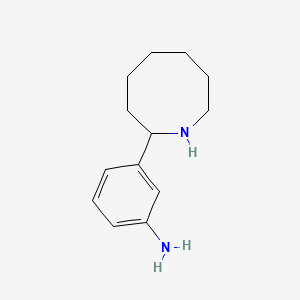
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
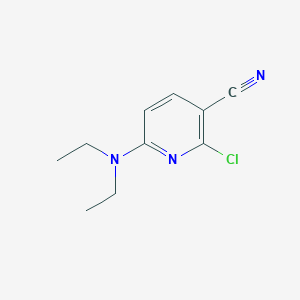
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
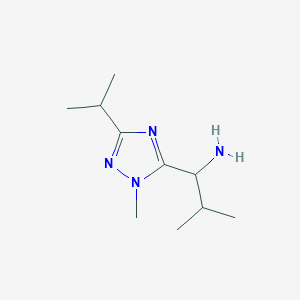
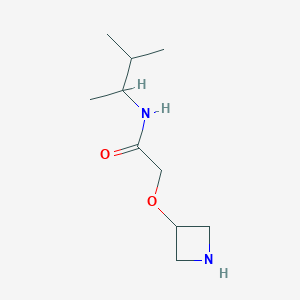
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
